4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Derivative: The imidazole ring can be introduced through the reaction of an appropriate aldehyde with an amine, followed by cyclization.
Attachment of the Benzamide Group: The benzamide moiety can be synthesized by reacting a substituted benzoyl chloride with an amine.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final compound is obtained by coupling the imidazole derivative with the benzamide and isoxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and imidazole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the benzamide group could yield a benzylamine derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, such as infections, inflammation, or cancer.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole and isoxazole rings could play a role in binding to these targets, while the benzamide group may influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-imidazol-1-yl)methyl)-N-(benzyl)benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)aniline
- 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the furan and isoxazole rings, which may confer distinct chemical and biological properties. These features could enhance its reactivity and potential as a bioactive molecule.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(15-5-3-14(4-6-15)12-23-8-7-20-13-23)21-11-16-10-18(26-22-16)17-2-1-9-25-17/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJCAAPFKQBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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